5-(Methylthio)-2-nitropyridine
Overview
Description
5-(Methylthio)-2-nitropyridine (5-MTPN) is an organic compound that is widely used in scientific research. It is a nitropyridine derivative, which is a type of chemical compound that is used as a reagent in organic synthesis. 5-MTPN is a useful tool for scientists, as it is often used as a starting material in the synthesis of various organic compounds. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a valuable research tool for a range of scientific applications.
Scientific Research Applications
5-(Methylthio)-2-nitropyridine has a range of potential scientific applications. It has been used as a starting material for the synthesis of various organic compounds, such as pyridine and pyrrole derivatives. Additionally, it has been used in the synthesis of heterocyclic compounds, such as thiophene and thiazole derivatives. This compound has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. Finally, it has been used in the synthesis of various catalysts, such as Lewis acid catalysts.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2-nitropyridine is not fully understood. However, it is believed to be related to its ability to act as a Lewis acid catalyst. This means that it can act as an electron acceptor, which can facilitate the formation of covalent bonds between molecules. Additionally, this compound has been found to interact with proteins, which can modify their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of enzymes, proteins, and other molecules. Additionally, it has been found to have antifungal and antimicrobial properties, as well as the ability to modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
5-(Methylthio)-2-nitropyridine is a useful tool for laboratory experiments, as it is relatively inexpensive and easy to synthesize. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, it is important to note that it is a toxic compound, and should be handled with care. Additionally, it has a limited shelf life, and must be stored and handled properly in order to maintain its effectiveness.
Future Directions
There are a number of potential future directions for 5-(Methylthio)-2-nitropyridine research. For example, further research could be done to explore its potential therapeutic applications, such as its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential as a catalyst for organic synthesis. Additionally, research could be done to explore its potential as a drug delivery system, as well as its potential to modulate the activity of enzymes, proteins, and other molecules. Finally, research could be done to explore its potential as an antimicrobial and antifungal agent.
properties
IUPAC Name |
5-methylsulfanyl-2-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDHTWUGLVNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621876 | |
Record name | 5-(Methylsulfanyl)-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35196-09-9 | |
Record name | 5-(Methylsulfanyl)-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.